molecular formula C17H17N3O3 B15010180 N-(3,5-dimethylphenyl)-2-[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]-2-oxoacetamide

N-(3,5-dimethylphenyl)-2-[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]-2-oxoacetamide

Cat. No.: B15010180
M. Wt: 311.33 g/mol
InChI Key: RBMHFAOISODLKY-VCHYOVAHSA-N
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Description

N-(3,5-DIMETHYLPHENYL)-1-{N’-[(E)-(2-HYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-DIMETHYLPHENYL)-1-{N’-[(E)-(2-HYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE typically involves the reaction of 3,5-dimethylphenylamine with formic acid to form N-(3,5-dimethylphenyl)formamide. This intermediate is then reacted with 2-hydroxybenzaldehyde in the presence of a suitable catalyst to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and drying to obtain the final product in its desired form .

Chemical Reactions Analysis

Types of Reactions

N-(3,5-DIMETHYLPHENYL)-1-{N’-[(E)-(2-HYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium on carbon for hydrogenation reactions. Reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

N-(3,5-DIMETHYLPHENYL)-1-{N’-[(E)-(2-HYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3,5-DIMETHYLPHENYL)-1-{N’-[(E)-(2-HYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,5-DIMETHYLPHENYL)-1-{N’-[(E)-(2-HYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE is unique due to its specific substitution pattern and the presence of both hydrazinecarbonyl and formamide functional groups. This combination imparts distinct chemical and biological properties, making it valuable for specialized applications .

Properties

Molecular Formula

C17H17N3O3

Molecular Weight

311.33 g/mol

IUPAC Name

N-(3,5-dimethylphenyl)-N'-[(E)-(2-hydroxyphenyl)methylideneamino]oxamide

InChI

InChI=1S/C17H17N3O3/c1-11-7-12(2)9-14(8-11)19-16(22)17(23)20-18-10-13-5-3-4-6-15(13)21/h3-10,21H,1-2H3,(H,19,22)(H,20,23)/b18-10+

InChI Key

RBMHFAOISODLKY-VCHYOVAHSA-N

Isomeric SMILES

CC1=CC(=CC(=C1)NC(=O)C(=O)N/N=C/C2=CC=CC=C2O)C

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C(=O)NN=CC2=CC=CC=C2O)C

Origin of Product

United States

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